molecular formula C20H14S2 B011251 [1,1'-Binaphthalene]-2,2'-dithiol CAS No. 102555-71-5

[1,1'-Binaphthalene]-2,2'-dithiol

Cat. No. B011251
M. Wt: 318.5 g/mol
InChI Key: PQTIXYILPGIIHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,1'-Binaphthalene]-2,2'-dithiol involves several innovative approaches. One method reported the resolution of this compound through enzymatic (cholesterol esterase) resolution, achieving enantiomers with 98% ee (Kiefer et al., 1994). Another approach highlighted conformational polymorphism and thermorearrangement as key steps in a reproducible synthesis process (Bandarage et al., 1994). Furthermore, an improved route for enantiomerically pure synthesis via Newman-Kwart rearrangement has been demonstrated, showcasing the versatility in synthesizing this compound (Fabbri et al., 1993).

Molecular Structure Analysis

The molecular structure of [1,1'-Binaphthalene]-2,2'-dithiol is crucial for its diverse chemical behavior. Studies have shown the importance of its chiral configuration and the impact of its binaphthyl backbone on its properties and reactivity. The resolution methods mentioned above also contribute to understanding the molecular structure by providing enantiomerically pure forms of the compound.

Chemical Reactions and Properties

Chemical reactions involving [1,1'-Binaphthalene]-2,2'-dithiol have explored its ability to undergo various transformations. The synthesis of enantiomerically pure forms via asymmetric oxidation of thioethers and optical resolution through diastereomeric transformations highlights the compound's versatility (Furia et al., 1989). Additionally, the enantioselective adsorption behavior on self-assembled monolayers illustrates its potential in chiral discrimination and sensor applications (Nakanishi et al., 2002).

Physical Properties Analysis

The physical properties of [1,1'-Binaphthalene]-2,2'-dithiol, such as its optical and photophysical behavior, are significant for its application in materials science. The modulation of circular dichroism (CD) spectra through redox reactions of integrated tetrathiafulvalene units showcases its potential as a chiral molecular switch (Zhou et al., 2006).

Chemical Properties Analysis

The chemical properties of [1,1'-Binaphthalene]-2,2'-dithiol, particularly its reactivity and interactions with other molecules, have been the focus of various studies. The compound's ability to form complexes with metals and its behavior in catalytic processes underscore its utility in synthetic chemistry and catalysis (Ruiz et al., 1996).

Scientific Research Applications

  • Synthesis of Rhodium Complexes : [1,1'-Binaphthalene]-2,2'-dithiol is used as an atropisomeric racemic sulfur compound in the synthesis of rhodium complexes. These complexes have significant implications in various chemical reactions and processes (Ruiz et al., 1996; Ruiz et al., 1996).

  • Enantioselective Adsorption : It plays a crucial role in the enantioselective adsorption of phenylalanine, a process important for understanding chiral recognition and separation techniques (Nakanishi et al., 2002).

  • Optical Resolution : An improved method for the optical resolution of [1,1'-Binaphthalene]-2,2'-dithiol allows for the production of optically pure dithiol, which is essential for various applications in chiral chemistry (Furia et al., 1993).

  • Chiral Auxiliary : It is recognized as a popular chiral auxiliary due to its high optical induction and versatility in attaching functional groups, which is pivotal in asymmetric synthesis (De Lucchi, 1996).

  • Catalysis : The compound, particularly in its phosphoric acid derivative form, is known to catalyze the Pudovik reaction efficiently and can be reused without loss of catalytic activity, demonstrating its potential in sustainable chemical processes (Beletskaya et al., 2011).

  • Synthesis of Dithiacyclophanes : [1,1'-Binaphthalene]-2,2'-dithiol is used in the synthesis of dithiacyclophanes derived from biaryldithiols, which are key to creating chiral biaryl dithiols (Bandarage et al., 1995).

  • Photophysical Properties : The photophysical properties of derivatives like [1,1'-binaphthalene]-2,2'-diol have been examined for chiral recognition and anisotropy, highlighting its potential in optical applications (Xu & McCarroll, 2006).

  • Dynamic Behaviour in Metal Complexes : When used as a ligand in transition metal complexes, it demonstrates fluxional behavior in solution, enabling the interconversion between stereoisomers, which is significant in understanding stereochemical dynamics (Gladiali et al., 1998).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It includes information on toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

1-(2-sulfanylnaphthalen-1-yl)naphthalene-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTIXYILPGIIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347736
Record name [1,1'-Binaphthalene]-2,2'-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Binaphthalene]-2,2'-dithiol

CAS RN

102555-71-5
Record name [1,1'-Binaphthalene]-2,2'-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
138
Citations
D Fabbri, G Delogu, O De Lucchi - The Journal of Organic …, 1993 - ACS Publications
A practical preparation of enantiomerically pure l, l,-binaphthalene-2, 2,-diol (1) and l. l'-binaph-thalene-2, 2'-dithiol (2) is reported. Enantiopure 2 is obtainedfrom enantiopure 1 via …
Number of citations: 144 pubs.acs.org
G Delogu, O De Lucchi, P Maglioli… - The Journal of Organic …, 1991 - ACS Publications
The chiral dithiepine 3 was selectively oxidized to all possible oxides: the sulfoxide 9, the sulfone 16, the sulfone-sulfoxide 20, the disulfoxide 21, and the disulfone 22. The sulfinyl …
Number of citations: 53 pubs.acs.org
O De Lucci, D Fabbri, V Lucchini - Synlett, 1991 - thieme-connect.com
The cycloaddition of the sulfoxide lb (entry 1) afforded the four possible diastereoisomeric cycloadducts 5h (tie. the two endo and the two exo isomers) which were neither separated nor …
Number of citations: 17 www.thieme-connect.com
D Fabbri, G Delogu, O De Lucchi - The Journal of Organic …, 1995 - ACS Publications
“Man-made” chiral auxiliaries are becoming increas-ingly popular over the classic auxiliaries derived from the natural chiral pool. From a practical point of view, a requisite that should …
Number of citations: 65 pubs.acs.org
UK Bandarage, LR Hanton, RAJ Smith - Tetrahedron, 1995 - Elsevier
The relative efficiencies of the reaction of dibromides with biphenyl-2,2′-dithiol and 1,1′-binaphthalene-2,2′-dithiol to produce dithiacyclophanes have been examined as a potential …
Number of citations: 9 www.sciencedirect.com
UK Bandarage, J Simpson, RAJ Smith, RT Weavers - Tetrahedron, 1994 - Elsevier
The title compound was found to exhibit conformational polymorphism which greatly influenced the efficiency of the thermorearrangement to 2,2′-bis-S-(N,N-dimethylthiocarbamato)-1,…
Number of citations: 41 www.sciencedirect.com
M Kiefer, R Vogel, G Helmchen, B Nuber - Tetrahedron, 1994 - Elsevier
Both enantiomers of (1,1′-binaphthalene)-2,2′-dithiol (1) can be obtained with 98% ee by enzymatic (cholesterol esterase) resolution of the corresponding S,S'-dipentanoate. …
Number of citations: 16 www.sciencedirect.com
T Nakanishi, N Yamakawa, T Asahi… - Journal of the …, 2002 - ACS Publications
Self-assembled monolayer of atropisomeric compound, 1,1‘-binaphthalene-2,2‘-dithiol (BNSH), provides a field for chiral discrimination. The two-dimensional chiral arrangement with …
Number of citations: 56 pubs.acs.org
UK Bandarage, GF Painter, RAJ Smith - Tetrahedron: Asymmetry, 1995 - Elsevier
The efficient resolution of (1,1′-binaphthalene)-2,2′-dithiol has been achieved by the preparation and separation of the chiral diastereoisomeric binaphthalene dithioacetals derived …
Number of citations: 9 www.sciencedirect.com
F Di Furia, G Licini, G Modena, O De Lucchi - Tetrahedron letters, 1989 - Elsevier
Almost optically pure (ee > 98%) [1,1′-binaphthalene]-2,2′-dithiol (2) is obtained by resolution of racemic 2 via the transformation of the sulfidryl functions into the corresponding …
Number of citations: 34 www.sciencedirect.com

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